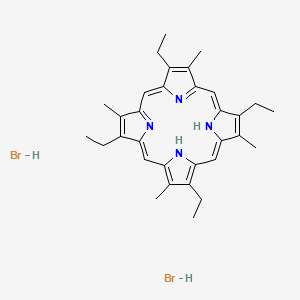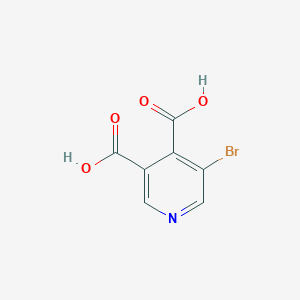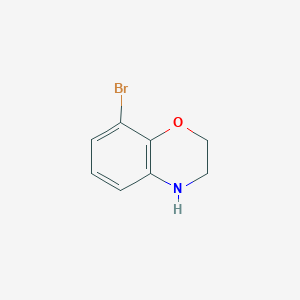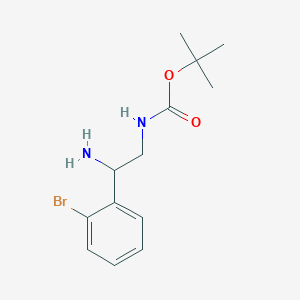
Etioporphyrin I dihydrobromide
Vue d'ensemble
Description
Etioporphyrin I dihydrobromide is a synthetic compound with the molecular formula C32H38N4 • 2HBr and a molecular weight of 640.49 . It is also known by the synonym 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin dihydrobromide .
Molecular Structure Analysis
The molecular structure of Etioporphyrin I dihydrobromide is confirmed by infrared spectrum analysis . The compound appears as a powder and is solid at room temperature .Physical And Chemical Properties Analysis
Etioporphyrin I dihydrobromide is a purple crystalline solid . It has a molecular weight of 640.49 . The compound is stable at room temperature .Applications De Recherche Scientifique
Geochemical Pathways and Oil Formation
Etioporphyrin I dihydrobromide plays a significant role in the field of organic geochemistry, particularly in understanding the formation and alteration of porphyrins in sediments and oils. Research indicates that etioporphyrins arise from the oxidative cleavage of chlorophyll derivatives, contributing to the understanding of diagenetic processes in the formation of oil shales and petroleum (Barwise & Roberts, 1984). Additionally, the transformation of deoxyphylloerythroetioporphyrin (DPEP) to etioporphyrin in response to geothermal maturation is evident, providing insights into the geothermal history of petroleums and their source rocks (Didyk et al., 1975).
Photodynamic Therapy and Biomedical Applications
Etioporphyrin derivatives, such as tin etiopurpurin dichloride derived from etioporphyrin I, have been studied for their potential in photodynamic therapy (PDT). These derivatives show efficacy in in vitro and in vivo studies on tumor cytotoxicity, suggesting their application in cancer treatment (Morgan et al., 1988). Etioporphyrin-based compounds are being explored for their photophysical properties and potential as contrast agents in magnetic resonance imaging (MRI), photodynamic therapy of cancer, and other biomedical applications (Imran et al., 2018).
Analytical Chemistry and Sensor Development
In the field of analytical chemistry, etioporphyrin I dihydrobromide has been utilized in the development of chemically modified carbon paste electrodes for the determination of copper ions in various samples. This application demonstrates its potential in the development of selective and sensitive sensors for metal ions detection (Issa et al., 2012).
Materials Science and Crystal Engineering
Etioporphyrin-I has been studied in the context of crystal engineering, particularly in its interaction with fullerenes, suggesting potential applications in the field of materials science. These studies provide insights into the structural consequences of substituent variations in etioporphyrin molecules and their potential in chiral sorting applications (Ghiassi et al., 2016).
Safety and Hazards
The safety data sheet indicates that Etioporphyrin I dihydrobromide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Relevant Papers One paper was found that used Etioporphyrin I dihydrobromide . Another paper discusses the synthesis and biosynthesis of porphyrins, which could potentially include Etioporphyrin I dihydrobromide . Further details about these papers are not provided in the search results.
Propriétés
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODKDJTNVPUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583464 | |
| Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etioporphyrin I dihydrobromide | |
CAS RN |
69150-58-9 | |
| Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















